

An In-Depth Technical Guide to (Z)-Fluoxastrobin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fluoxastrobin, (Z)-*

Cat. No.: *B1337108*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxastrobin is a broad-spectrum strobilurin fungicide used to control a wide range of fungal diseases in various crops. It functions by inhibiting mitochondrial respiration in fungi, specifically by blocking the electron transport chain at the cytochrome bc₁ complex (Complex III). Fluoxastrobin exists as two geometric isomers, (E)- and (Z)-fluoxastrobin, arising from the configuration around the oxime ether double bond. The (E)-isomer is recognized as the more biologically active and is the predominant form in commercial formulations. This guide provides a detailed technical overview of (Z)-Fluoxastrobin, including its chemical identity, and presents comprehensive data on the toxicological and environmental profile of fluoxastrobin as a technical-grade active ingredient.

Chemical Identity

Identifier	(Z)-Fluoxastrobin	(E)-Fluoxastrobin
CAS Number	887973-21-9 [1]	361377-29-9
IUPAC Name	(Z)-1-[2-[6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yl]oxyphenyl]-1-(5,6-dihydro-1,4,2-dioxazin-3-yl)methoxymethanimine [1]	(E)-{2-[6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yloxy]phenyl}(5,6-dihydro-1,4,2-dioxazin-3-yl)methanone O-methyloxime
Molecular Formula	C ₂₁ H ₁₆ ClFN ₄ O ₅ [1]	C ₂₁ H ₁₆ ClFN ₄ O ₅
Molecular Weight	458.83 g/mol [1]	458.83 g/mol

Quantitative Data Summary

The following tables summarize the available quantitative data for technical grade fluoxastrobin, which primarily consists of the (E)-isomer.

Table 1: Toxicological Data for Fluoxastrobin

Parameter	Species	Value	Reference
Acute Oral LD ₅₀	Rat	>5000 mg/kg	
Acute Dermal LD ₅₀	Rat	>5000 mg/kg	
Acute Inhalation LC ₅₀	Rat	>2170 mg/m ³	
Chronic NOAEL	Dog (1-year study)	50 ppm	
Developmental NOAEL	Rat	1000 mg/kg/day	
Developmental NOAEL	Rabbit	400 mg/kg/day (developmental), 100 mg/kg/day (maternal)	

Table 2: Ecotoxicological Data for Fluoxastrobin

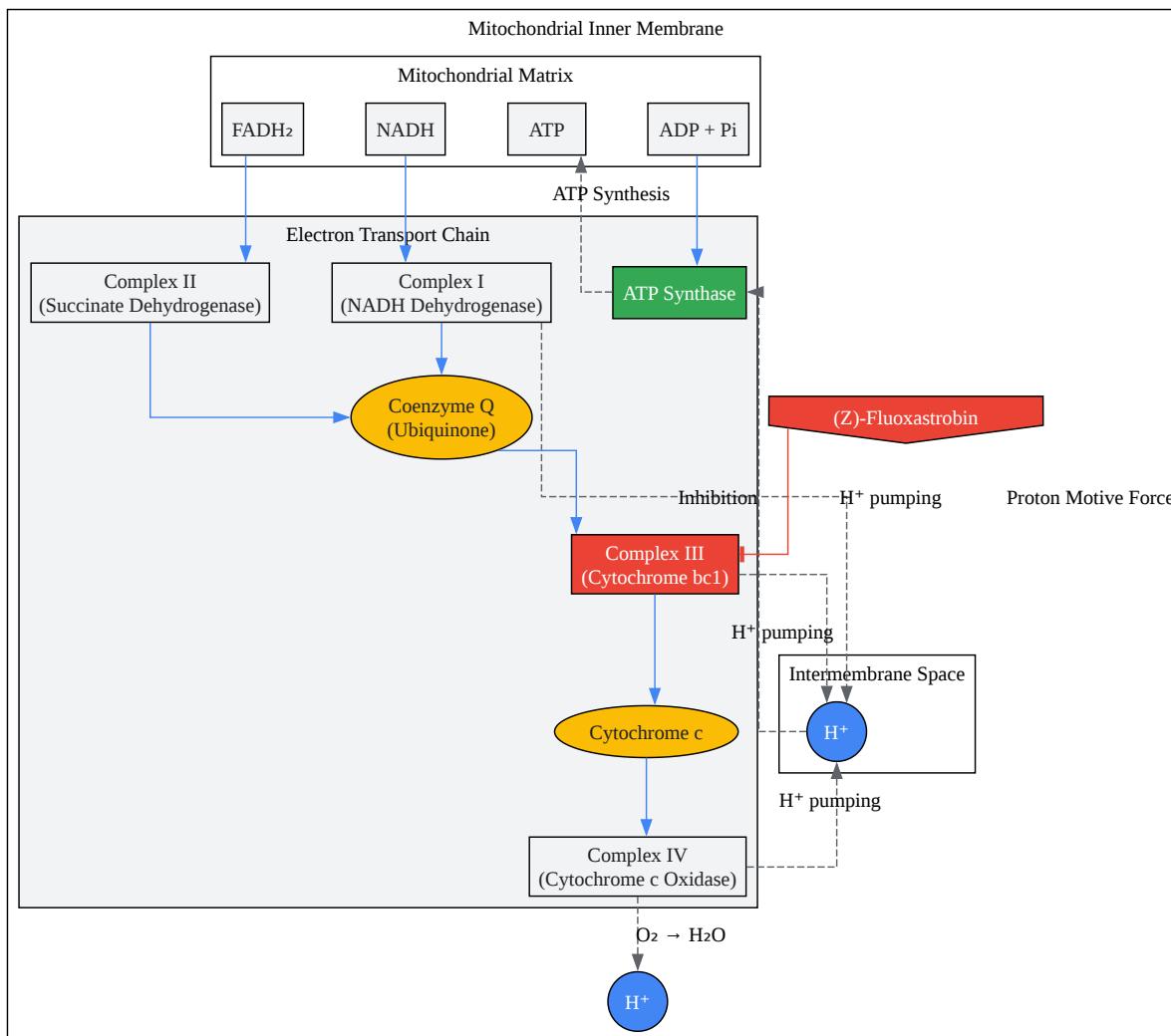

Parameter	Species	Value	Reference
Avian Acute Oral LD ₅₀	Bobwhite quail	>2000 mg/kg	[2]
Aquatic LC ₅₀ (96 hr)	Rainbow trout	0.44 mg/L	[2][3]
Aquatic LC ₅₀ (96 hr)	Bluegill sunfish	0.97 mg/L	[2]
Aquatic LC ₅₀ (96 hr)	Carp	0.57 mg/L	[2]
Honeybee Acute Contact LC ₅₀	Apis mellifera	>200 µg/bee	[4]
Honeybee Acute Oral LD ₅₀	Apis mellifera	>843 µg/bee	[4]

Table 3: Physical and Chemical Properties of (E)-Fluoxastrobin

Property	Value	Reference
Melting Point	103-108 °C	[2]
Vapor Pressure (20 °C)	6 x 10 ⁻¹⁰ Pa	[2]
Water Solubility (20 °C, pH 7)	2.29 mg/L	[2]
Log P (octanol/water)	2.86	[2]

Mechanism of Action and Signaling Pathway

Fluoxastrobin belongs to the Quinone outside Inhibitor (QoI) class of fungicides. Its mode of action is the inhibition of mitochondrial respiration by binding to the Qo site of the cytochrome bc₁ complex (Complex III) in the mitochondrial electron transport chain. This binding blocks the transfer of electrons from ubiquinol to cytochrome c, which in turn halts ATP synthesis, leading to fungal cell death.

Caption: Mitochondrial electron transport chain and the inhibitory action of (Z)-Fluoxastrobin.

Experimental Protocols

Determination of Fungicide EC₅₀ Values (Mycelial Growth Inhibition Assay)

This protocol provides a general methodology for determining the half-maximal effective concentration (EC₅₀) of a fungicide against a target fungal pathogen.

1. Materials:

- Fungicide stock solution (e.g., in acetone or DMSO).
- Potato Dextrose Agar (PDA) or other suitable growth medium.
- Petri plates (90 mm).
- Fungal culture of the target pathogen.
- Sterile distilled water.
- Micropipettes and sterile tips.
- Incubator.
- Calipers.

2. Procedure:

- Preparation of Fungicide-Amended Media:
 - Prepare a series of dilutions of the fungicide stock solution.
 - Autoclave the growth medium and allow it to cool to approximately 50-55 °C.
 - Add the appropriate volume of each fungicide dilution to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent only.
 - Pour the amended and control media into sterile Petri plates and allow them to solidify.

- Inoculation:
 - From the growing edge of an active fungal culture, take a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer.
 - Place the mycelial plug, mycelium-side down, onto the center of each fungicide-amended and control plate.
- Incubation:
 - Incubate the plates at the optimal temperature for the growth of the target fungus (e.g., 25 °C) in the dark.
- Data Collection:
 - After a defined incubation period (e.g., when the fungal growth in the control plate has reached approximately two-thirds of the plate diameter), measure the colony diameter in two perpendicular directions for each plate.
- Data Analysis:
 - Calculate the average diameter for each concentration.
 - Determine the percentage of mycelial growth inhibition for each concentration relative to the control using the formula:
 - $$\% \text{ Inhibition} = ((dc - dt) / dc) * 100$$
 - Where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.
 - Plot the percentage of inhibition against the logarithm of the fungicide concentration.
 - Use probit analysis or non-linear regression to calculate the EC₅₀ value, which is the concentration that causes 50% inhibition of mycelial growth.

Residue Analysis of Fluoxastrobin in Agricultural Products

This protocol outlines a general method for the extraction and analysis of fluoxastrobin residues using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by LC-MS/MS.

1. Materials:

- Homogenized sample of the agricultural product.
- Acetonitrile.
- Magnesium sulfate ($MgSO_4$).
- Primary secondary amine (PSA) sorbent.
- Sodium chloride (NaCl).
- Centrifuge and centrifuge tubes.
- LC-MS/MS system.
- Fluoxastrobin analytical standard.

2. Procedure:

- Extraction:
 - Weigh a representative homogenized sample (e.g., 10 g) into a 50 mL centrifuge tube.
 - Add a defined volume of water (if necessary, depending on the sample matrix).
 - Add acetonitrile (e.g., 10 mL) and shake vigorously.
 - Add a salt mixture (e.g., $MgSO_4$ and NaCl) to induce phase separation.
 - Shake vigorously and centrifuge.

- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Take an aliquot of the acetonitrile supernatant.
 - Transfer it to a d-SPE tube containing a cleanup sorbent mixture (e.g., MgSO₄ and PSA). PSA is used to remove organic acids and other interfering compounds.
 - Vortex and centrifuge.
- Analysis:
 - Take the final supernatant, filter if necessary, and inject it into the LC-MS/MS system.
 - Quantify the concentration of fluoxastrobin by comparing the peak area to a calibration curve prepared from analytical standards.

Conclusion

(Z)-Fluoxastrobin is a geometric isomer of the widely used fungicide fluoxastrobin. While the (E)-isomer is the more biologically active and commercially prevalent form, understanding the properties of the (Z)-isomer is crucial for a complete toxicological and environmental assessment, as well as for analytical purposes in residue monitoring. The data presented in this guide, primarily for the technical-grade fluoxastrobin, provides a comprehensive overview for researchers and professionals in the field. The mechanism of action, inhibition of the mitochondrial cytochrome bc₁ complex, is a well-established target for strobilurin fungicides. The provided experimental protocols offer a foundation for further research and regulatory analysis of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. epa.gov [epa.gov]

- 2. Fluoxastrobin [drugfuture.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to (Z)-Fluoxastrobin]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1337108#z-fluoxastrobin-cas-number-and-iupac-name\]](https://www.benchchem.com/product/b1337108#z-fluoxastrobin-cas-number-and-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com